molecular formula C7H11F3O B2683504 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol CAS No. 2580207-31-2

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol

Cat. No.: B2683504
CAS No.: 2580207-31-2
M. Wt: 168.159
InChI Key: HVROQWCCLMUMHX-UHFFFAOYSA-N
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Description

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H11F3O. It is characterized by a cyclobutyl ring substituted with a methyl group and a trifluoromethyl group, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethyl group can enhance its binding affinity and specificity for these targets, leading to its observed effects .

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness: Compared to these similar compounds, [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol is unique due to its cyclobutyl ring structure and the presence of both a methyl and a trifluoromethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVROQWCCLMUMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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